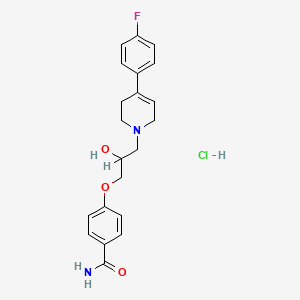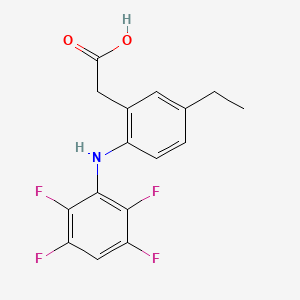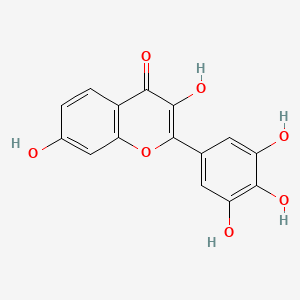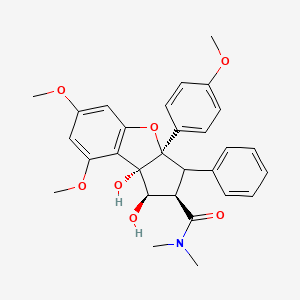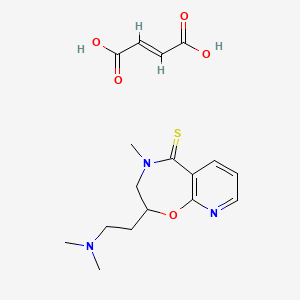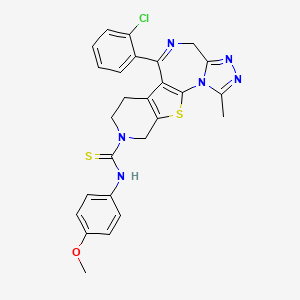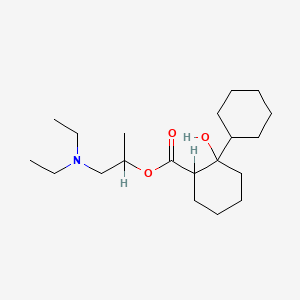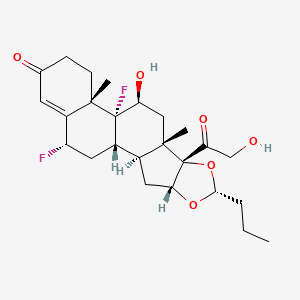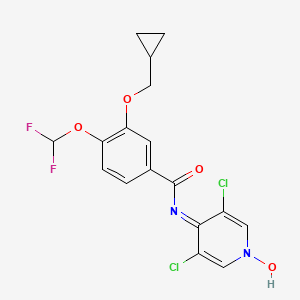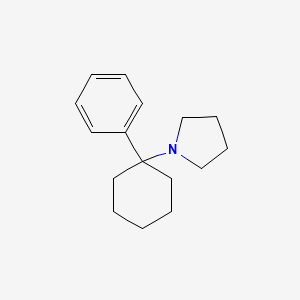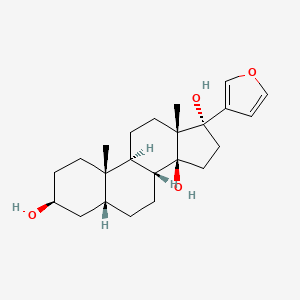
Rostafuroxin
Descripción general
Descripción
Rostafuroxin is a digitoxigenin analog . It has been shown to lower blood pressure in an animal model of hypertension . It modulates the effects of the enzyme Na+/K±ATPase, which maintains sodium and potassium ion gradients across plasma membranes . Rostafuroxin is being studied in clinical trials for the treatment of essential hypertension .
Synthesis Analysis
Rostafuroxin is a synthetic digitoxigenin derivative . It selectively disrupts the binding to the cSrc-SH2 domain of mutant α-adducin and of the ouabain-activated Na-K pump at 10–11M .Molecular Structure Analysis
Rostafuroxin belongs to the class of organic compounds known as 17-furanylsteroids and derivatives . These are steroidal compounds having a furanyl group linked to the steroid backbone at the C17 position .Chemical Reactions Analysis
Rostafuroxin selectively disrupts the binding to the cSrc-SH2 domain of mutant α-adducin and of the ouabain-activated Na-K pump . It inhibits the RSV induced ATP1A1-mediated signaling pathway required for RSV entry .Physical And Chemical Properties Analysis
Rostafuroxin has a molecular formula of C23H34O4 . It has a molar mass of 374.521 g·mol−1 .Aplicaciones Científicas De Investigación
Inhibition of Viral Infection
Rostafuroxin, a synthetic digitoxigenin derivative, has been found to inhibit RSV (Respiratory Syncytial Virus) infection in respiratory epithelial cells . This is achieved by inhibiting the RSV induced ATP1A1-mediated signaling pathway required for RSV entry . This makes Rostafuroxin a promising anti-viral drug candidate for RSV and possibly other viruses that use the same pathway for host cell entry .
Treatment of Hypertension
Rostafuroxin has been developed as a selective inhibitor of the ouabain blood pressure effects . It has been compared with a standard antihypertensive treatment, losartan, in a randomized proof-of-concept trial . The trial was conducted in never-treated Caucasian and Chinese patients with primary hypertension .
Disruption of Mutant α-adducin and Ouabain-activated Na-K Pump Binding
Rostafuroxin is a digitoxigenin derivative that selectively disrupts the binding to the cSrc-SH2 domain of mutant α-adducin and of the ouabain-activated Na-K pump at 10–11M . This disruption has potential implications in the treatment of various health conditions.
Antiviral Activity Against RSV
Rostafuroxin has been found to substantially inhibit RSV infection . ATP1A1 is a host protein involved with cellular entry of RSV. RSV entry was found to require activation of a signaling cascade mediated by ATP1A1 . Rostafuroxin inhibits this RSV induced ATP1A1-mediated signaling pathway required for RSV entry .
Potential Broad Antiviral Activity
While Rostafuroxin’s antiviral activity has been primarily studied in the context of RSV, the mechanism of action suggests that it could potentially be effective against other viruses that use the same pathway for host cell entry .
Genetic Treatment for Primary Hypertension
The results from a study show that genetics may guide drug treatment for primary hypertension in Caucasians . This pharmacogenomics-guided treatment used Rostafuroxin .
Mecanismo De Acción
Target of Action
Rostafuroxin is a synthetic digitoxigenin derivative . The primary target of Rostafuroxin is the enzyme Na+/K±ATPase . This enzyme plays a crucial role in maintaining sodium and potassium ion gradients across plasma membranes .
Mode of Action
Rostafuroxin modulates the effects of the Na+/K±ATPase enzyme . It has been found to inhibit the ATP1A1-mediated signaling pathway required for respiratory syncytial virus (RSV) entry into respiratory epithelial cells . Rostafuroxin is known to specifically bind ATP1A1 .
Biochemical Pathways
Rostafuroxin affects the ATP1A1-mediated signaling pathway . This pathway is triggered by cardiotonic steroids and is required for the entry of RSV into host cells . By inhibiting this pathway, Rostafuroxin prevents RSV infection in respiratory epithelial cells .
Pharmacokinetics
It has been tested in clinical studies as an anti-hypertensive agent and has shown no adverse effects in healthy humans .
Result of Action
At the molecular level, Rostafuroxin antagonizes the triggering of the Src-epidermal growth factor receptor (EGFr)-dependent signaling pathway leading to renal Na±K+ pump, and ERK tyrosine phosphorylation and activation . In the vasculature, it normalizes the increased myogenic tone caused by nanomolar ouabain . It has been shown to lower blood pressure in an animal model of hypertension .
Action Environment
The action of Rostafuroxin can be influenced by environmental factors such as nutritional status. For example, chronic undernutrition modifies the response to Rostafuroxin in juvenile hypertensive rats . The drug has been found to increase food/energy/Na+ intake in undernourished rats, but it had opposite effects on Na+ balance (intake minus urinary excretion) .
Safety and Hazards
Direcciones Futuras
Rostafuroxin is a promising anti-viral drug candidate for RSV and possibly other viruses that use the same pathway for host cell entry . It is expected to be well tolerated in humans and available for clinical evaluation . Further studies are needed to explore the relationship between an individual’s genetic code and how they respond to rostafuroxin .
Propiedades
IUPAC Name |
(3S,5R,8R,9S,10S,13S,14S,17S)-17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-20-8-5-17(24)13-15(20)3-4-19-18(20)6-9-21(2)22(25,10-11-23(19,21)26)16-7-12-27-14-16/h7,12,14-15,17-19,24-26H,3-6,8-11,13H2,1-2H3/t15-,17+,18+,19-,20+,21-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAPORIZZWBIEX-DTBDINHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4(C5=COC=C5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@]4(C5=COC=C5)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870040 | |
| Record name | Rostafuroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rostafuroxin | |
CAS RN |
156722-18-8 | |
| Record name | Rostafuroxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156722-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rostafuroxin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156722188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rostafuroxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rostafuroxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSTAFUROXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P848LCX62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Rostafuroxin primarily targets the sodium-potassium pump (Na+,K+-ATPase) by selectively antagonizing the binding of ouabain, an endogenous cardiotonic steroid. [, , ]
A: While rostafuroxin displaces ouabain from its binding site on the Na+,K+-ATPase, it does not directly inhibit the pump's activity. Instead, it disrupts ouabain-mediated activation of downstream signaling pathways. [, ]
A: Rostafuroxin primarily inhibits the Src-epidermal growth factor receptor (EGFR)-ERK signaling pathway triggered by the binding of ouabain or mutant α-adducin to Na+,K+-ATPase. This inhibition leads to a decrease in renal Na+ reabsorption and a reduction in blood pressure. [, , ]
A: Rostafuroxin preferentially disrupts the interaction between the Src-SH2 domain and mutant α-adducin or the ouabain-bound Na+,K+-ATPase complex. It interacts less robustly with wild-type α-adducin or the Na+,K+-ATPase in the absence of ouabain. [, ]
A: Rostafuroxin exhibits selective action, primarily targeting Na+,K+-ATPase signaling in the renal tubules and vascular smooth muscle cells, thus impacting blood pressure regulation. [, , ]
A: While the provided research papers do not explicitly state the molecular formula and weight of rostafuroxin, they mention that it is a derivative of digitoxigenin. Further research in chemical databases would be required for precise structural information. [, ]
ANone: The provided research papers primarily focus on the pharmacological and biological effects of rostafuroxin. Information about its material compatibility and stability under different conditions is not discussed. [1-28]
A: Rostafuroxin acts as a pharmacological antagonist rather than a catalyst. It exerts its effects by binding to the Na+,K+-ATPase and disrupting specific protein-protein interactions. []
A: While the provided research papers do not extensively discuss computational studies, one study mentions molecular modeling to demonstrate a potential cGMP docking site within the ouabain-binding pocket of Na+,K+-ATPase. This suggests the potential use of computational methods in understanding rostafuroxin's interactions with its target. []
A: While the provided research papers do not detail specific SAR studies for rostafuroxin, they highlight its development as a digitoxigenin derivative designed to selectively antagonize ouabain binding to Na+,K+-ATPase. [] Further research focusing on the SAR of rostafuroxin would be valuable.
ANone: The research papers primarily focus on the in vivo effects of rostafuroxin and do not provide detailed information about its stability, formulation strategies, or efforts to improve its solubility and bioavailability. [1-28]
ANone: The provided research papers focus on preclinical and early clinical research on rostafuroxin and do not address SHE regulations or compliance, which are typically relevant for later stages of drug development and commercialization. [1-28]
A: Rostafuroxin's pharmacodynamics involve selective antagonism of ouabain and mutant α-adducin-mediated Na+,K+-ATPase activation, primarily in the kidneys. This action leads to a reduction in sodium reabsorption and, consequently, lower blood pressure. [, ]
ANone: Rostafuroxin's efficacy has been evaluated in various models, including:
- Rodent models: Spontaneously hypertensive rats, Dahl salt-sensitive rats, DOCA-salt rats, and Milan hypertensive rats carrying mutant α-adducin. [, , , , , , ]
- Cellular models: Primary cultures of rat renal proximal tubule cells, human embryonic kidney (HEK293) cells, and human airway epithelial (A549) cells. [, , , ]
- Clinical trials: Phase II dose-finding studies in patients with essential hypertension. [, , , ]
ANone: The research papers primarily focus on rostafuroxin's mechanism of action and do not extensively discuss potential resistance mechanisms. [1-28]
ANone: The provided research papers primarily focus on the pharmacological and therapeutic potential of rostafuroxin. While some studies touch upon analytical techniques and in vitro assays, comprehensive information about these other aspects is limited. Further research is necessary to fully explore these areas. [1-28]
ANone: Significant milestones in rostafuroxin research include:
- Discovery and preclinical development: Initial research identified ouabain and mutant α-adducin as potential therapeutic targets in hypertension. Rostafuroxin was then developed as a selective ouabain antagonist with antihypertensive properties in animal models. []
- Early clinical trials: Phase II dose-finding studies demonstrated the safety and efficacy of rostafuroxin in reducing blood pressure in patients with essential hypertension. [, , ]
- Pharmacogenomic research: Studies revealed that specific genetic variations related to ouabain metabolism and adducin activity could predict a patient's response to rostafuroxin, paving the way for personalized medicine approaches. [, , ]
ANone: Rostafuroxin research offers opportunities for cross-disciplinary collaboration and applications, including:
- Pharmacogenomics: Integrating genetic information to personalize rostafuroxin therapy and potentially other antihypertensive treatments. [, , ]
- Drug discovery and development: Exploring rostafuroxin's mechanism of action and derivatives as potential therapeutic agents for other diseases associated with Na+,K+-ATPase dysregulation, such as heart failure and cancer. [, ]
- Cardiovascular research: Investigating the role of ouabain and adducin in cardiovascular health and disease, potentially leading to novel therapeutic targets and strategies. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



